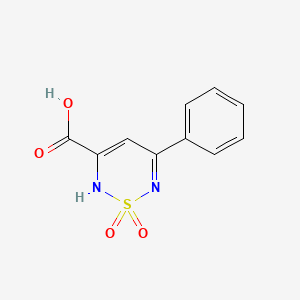

5-phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide

Overview

Description

5-Phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide (CAS# 91445-62-4) is a research chemical with the molecular formula C10H8N2O4S . It has a molecular weight of 252.25 and a complexity of 481 .

Molecular Structure Analysis

The compound has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 6, and a hydrogen bond donor count of 2 . The topological polar surface area is 104 .Physical and Chemical Properties Analysis

The compound has a boiling point of 500.7±53.0 ℃ at 760 mmHg and a density of 1.56±0.1 g/cm3 . It also has a rotatable bond count of 2 .Scientific Research Applications

Anticancer Research

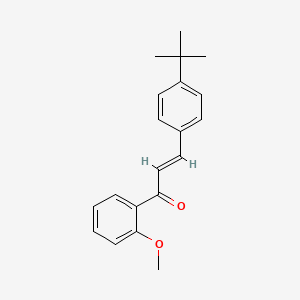

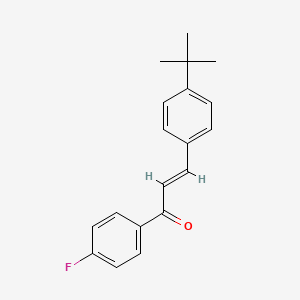

Cinnamic acid derivatives, which share a similar phenyl substitution pattern, have garnered attention in medicinal research due to their antitumor efficacy. These compounds' 3-phenyl acrylic acid functionality provides reactive sites for chemical modifications, underscoring their utility in developing synthetic antitumor agents. Their anticancer potentials, rooted in structural analogies to cinnamic acid, indicate a rich medicinal tradition and highlight an underutilized area for decades. The revival of interest in these derivatives over the last two decades emphasizes their significant role in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Pharmaceutical Chemistry

Phenothiazines, which include sulfur and nitrogen in their heterocyclic framework similar to thiadiazines, have shown a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. These activities are a result of their interaction with biological systems, which may include π-π interactions, DNA intercalation, and membrane penetration abilities. The comprehensive medicinal chemistry investigations of phenothiazines underscore the potential pharmacophoric utility of the thiadiazine core for the development of new drugs with desirable biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Optoelectronic Materials

Quinazolines and pyrimidines, which are benzodiazines with broad spectrum biological activities, have also found applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. This suggests that structurally related thiadiazines could similarly contribute to the development of materials for organic light-emitting diodes, image sensors, and other electronic devices. The research underscores the versatility of heterocyclic compounds in synthesizing materials with specific optoelectronic properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biocatalyst Inhibition Research

Carboxylic acids, including those structurally similar to 5-phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide, have demonstrated the ability to inhibit microbes at concentrations below the desired yield and titer in the production of biorenewable chemicals. This inhibitory effect, crucial for the development of robust microbial strains, highlights the significance of carboxylic acid derivatives in advancing microbial biotechnology and fermentation processes. The exploration of carboxylic acids' impact on microbial internal pH and membrane integrity provides a foundation for metabolic engineering strategies aimed at increasing microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Mechanism of Action

Target of Action

The compound 5-Phenyl-2H-1,2,6-Thiadiazine-3-Carboxylic Acid 1,1-Dioxide, also known as MFCD09473369, is a member of the benzothiadiazine-1,1-dioxide class of compounds . The primary targets of this class of compounds include aldose reductase , AMPA receptors , and PI3Kδ . Aldose reductase is an enzyme involved in glucose metabolism, AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system, and PI3Kδ is a lipid kinase involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it has been reported to exhibit higher activity as a positive modulator of the AMPA receptor . In the case of aldose reductase, the compound acts as an inhibitor .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For example, inhibition of aldose reductase can impact the polyol pathway, which plays a role in diabetic complications . Modulation of AMPA receptors can affect synaptic transmission in the central nervous system . Inhibition of PI3Kδ can impact various cellular processes, including cell proliferation and survival .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and the pathways they are involved in. For example, inhibition of aldose reductase can potentially alleviate diabetic complications . Modulation of AMPA receptors can influence synaptic transmission, potentially impacting neurological functions . Inhibition of PI3Kδ can affect cell proliferation and survival, which could have implications in cancer treatment .

Properties

IUPAC Name |

1,1-dioxo-5-phenyl-2H-1,2,6-thiadiazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c13-10(14)9-6-8(11-17(15,16)12-9)7-4-2-1-3-5-7/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCNCENFUHVWGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NS(=O)(=O)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol](/img/structure/B3166792.png)

![2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3166799.png)

![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B3166805.png)

![N-[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3166864.png)